2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid
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Overview
Description
Fmoc-D-2-Furylalanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 2-furyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its unique properties, which allow for site-specific labeling and incorporation into peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-D-2-Furylalanine can be synthesized through various methods. One common approach involves the protection of the amino group of D-2-Furylalanine with the Fmoc group. This can be achieved by reacting D-2-Furylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of Fmoc-D-2-Furylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group with the Fmoc group, followed by purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-2-Furylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form an unsaturated dicarbonyl compound.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The furan ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: UV-irradiation in the presence of oxygen and a photosensitizer.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as hydrazine derivatives of dyes or fluorescent labels.
Major Products Formed
Oxidation: Unsaturated dicarbonyl compounds.
Reduction: Reduced furan derivatives.
Substitution: Labeled peptides and proteins.
Scientific Research Applications
Fmoc-D-2-Furylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Fmoc-D-2-Furylalanine exerts its effects involves the selective reactivity of the furan ring. Upon UV-irradiation in the presence of oxygen and a photosensitizer, the furan ring is converted to an unsaturated dicarbonyl compound. This intermediate selectively reacts with nucleophiles, allowing for site-specific labeling of peptides and proteins . The Fmoc group serves as a protective group for the amino group, facilitating peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-2-Furylalanine: Similar structure but with the L-configuration.
Fmoc-Diphenylalanine: Contains two phenyl groups instead of a furan ring.
Fmoc-L-Ala(2-Furyl)-OH: Another furan-containing amino acid used in SPPS.
Uniqueness
Fmoc-D-2-Furylalanine is unique due to its ability to undergo selective oxidation and substitution reactions, making it highly valuable for site-specific labeling in peptide and protein research. Its incorporation into peptides via SPPS allows for the development of novel peptide-based materials and therapeutic agents .
Properties
Molecular Formula |
C22H19NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO5/c1-14(21(24)25)23(20-11-6-12-27-20)22(26)28-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25) |
InChI Key |
SQABQJLRVRSSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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